molecular formula C14H18N2O2 B10896061 2-hydroxy-N'-[(1Z)-2-methylcyclohexylidene]benzohydrazide

2-hydroxy-N'-[(1Z)-2-methylcyclohexylidene]benzohydrazide

Cat. No.: B10896061
M. Wt: 246.30 g/mol
InChI Key: CRWYOXAYKHRBAT-QINSGFPZSA-N
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Description

2-HYDROXY-N’~1~-(2-METHYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE is a compound belonging to the class of benzohydrazides. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a benzohydrazide core with a hydroxy group and a methylcyclohexylidene substituent, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-N’~1~-(2-METHYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE typically involves the condensation reaction between 2-hydroxybenzohydrazide and 2-methylcyclohexanone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage . The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-HYDROXY-N’~1~-(2-METHYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product . Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-N’~1~-(2-METHYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzohydrazone derivatives.

    Reduction: Benzohydrazide derivatives.

    Substitution: Substituted benzohydrazides with various functional groups.

Mechanism of Action

The mechanism of action of 2-HYDROXY-N’~1~-(2-METHYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

2-hydroxy-N-[(Z)-(2-methylcyclohexylidene)amino]benzamide

InChI

InChI=1S/C14H18N2O2/c1-10-6-2-4-8-12(10)15-16-14(18)11-7-3-5-9-13(11)17/h3,5,7,9-10,17H,2,4,6,8H2,1H3,(H,16,18)/b15-12-

InChI Key

CRWYOXAYKHRBAT-QINSGFPZSA-N

Isomeric SMILES

CC\1CCCC/C1=N/NC(=O)C2=CC=CC=C2O

Canonical SMILES

CC1CCCCC1=NNC(=O)C2=CC=CC=C2O

Origin of Product

United States

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